Benzen-d5-amine
Overview
Description
Benzen-d5-amine belongs to the class of organic compounds known as amines, specifically an aromatic amine. Aromatic amines like benzen-d5-amine are characterized by the presence of an amino group attached to an aromatic ring.
Synthesis Analysis
The synthesis of aromatic amines often involves nucleophilic substitution reactions or reduction of nitro compounds. For example, Kwon et al. (2009) describe the synthesis of imines and secondary amines via Pd-catalyzed coupling of benzyl alcohols with primary amines, a method potentially applicable to benzen-d5-amine (Kwon et al., 2009).
Molecular Structure Analysis
The molecular structure of aromatic amines is significantly influenced by the presence of an amino group. For instance, Gabriele et al. (2007) investigated the synthesis of 2-benzofuran-2-ylacetamides, demonstrating the impact of the amino group on the molecular structure (Gabriele et al., 2007).
Chemical Reactions and Properties
Aromatic amines like benzen-d5-amine can undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions. For example, Macías-Ruvalcaba et al. (2002) studied the electroreduction of benzocarbazolediones and anilinenaphthoquinones, highlighting typical reactions of aromatic amines (Macías-Ruvalcaba et al., 2002).
Physical Properties Analysis
The physical properties of aromatic amines are influenced by their molecular structure and intermolecular interactions. For example, Rodham et al. (1993) explored the hydrogen bonding in the benzene–ammonia dimer, providing insights into the physical properties of aromatic amines (Rodham et al., 1993).
Chemical Properties Analysis
The chemical properties of aromatic amines like benzen-d5-amine are characterized by their reactivity towards electrophiles and ability to form complexes. For instance, Prasad et al. (2009) demonstrated the synthesis of benzoxaphosphol-2-oxides involving aromatic amines, showcasing their chemical reactivity (Prasad et al., 2009).
Scientific Research Applications
Soil and Aquatic Bacteria
Benzamines, such as p-phenylenediamine and 2,5-diaminotoluene, can inhibit the growth of common soil and aquatic bacteria, potentially impacting soil biochemical activities (Chung et al., 1997).
Organocatalyst Poison
Benzylation reactions in DMF can produce an amine side product that acts as a catalyst poison in thiourea-catalyzed glycosylations of galactals (Colgan et al., 2016).
C-H Amination of Arenes
DDQ photocatalyzes C-H amination of benzene derivatives with amines like Boc-amine, carbamates, pyrazoles, sulfonimides, and urea under aerobic conditions and visible light irradiation, yielding moderate to good products (Das, Natarajan, & König, 2017).
Reduction of Benzylamine Metabolism
Primary monoamines effectively reduce benzylamine metabolism in the rat aorta, with 5-hydroxytryptamine potentially controlling SSAO activity through octopamine release from sympathetic nerve endings or 5-HT release from platelets (Elliott, Callingham, & Sharman, 1989).
Thermosetting Resins
Amines can rapidly cure bisphenol-A (BA-a) at 120°C or 150°C, improving the chemical structure, material properties, and processability of thermosetting resins (Sun et al., 2015).
Formation of Diphenyl Molecule
The D5-diphenyl molecule can be formed in high-temperature combustion flames by a single collision event between a phenyl radical and a benzene molecule (Zhang, Gu, & Kaiser, 2008).
Safety And Hazards
Future Directions
Future research directions include the development of more efficient methods for direct amination, which remains a considerable challenge in industrial agrochemistry and medicinal synthesis . Plasma technology has emerged as a promising tool to induce organic radical-based reactions .
Relevant Papers
Several papers have been published on the topic of Benzen-d5-amine and related compounds. For instance, a paper published in the Chemistry – A European Journal discusses the direct amination of benzene with ammonia by flow plasma chemistry . Another paper in Nature discusses reactions for making widely used aniline compounds . A paper in the Journal of Labelled Compounds and Radiopharmaceuticals discusses the synthesis of a d5-phenyl compound .
properties
IUPAC Name |
2,3,4,5,6-pentadeuterioaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961875 | |
Record name | (~2~H_5_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Aniline-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13649 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aniline-d5 | |
CAS RN |
4165-61-1 | |
Record name | Benzen-2,3,4,5,6-d5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,4,5,6-2H5)Aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,3,4,5,6-2H5]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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